molecular formula C18H20N2O4S B2569969 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide CAS No. 946350-47-6

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide

Cat. No.: B2569969
CAS No.: 946350-47-6
M. Wt: 360.43
InChI Key: SMXREGTWIVUHAF-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

  • Remote Sulfonylation of Aminoquinolines : Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This method produces environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, highlighting an environmentally friendly alternative to traditional sulfonylation methods Xia et al., 2016.

Pharmaceutical Research

  • Novel PI3K Inhibitors and Anticancer Agents : Shao et al. (2014) reported on the discovery of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as potent PI3K inhibitors and anticancer agents. These compounds exhibited significant antiproliferative activities in vitro against various human cancer cell lines, with compound 1a showing notable inhibitory activity against PI3K/AKT/mTOR pathway and tumor growth in a nude mice U-87 MG xenograft model Shao et al., 2014.

Antimicrobial Research

  • Antimicrobial Activity of Quinoxaline Derivatives : Mohsen et al. (2014) aimed to synthesize new quinoxaline derivatives bearing an amide moiety to evaluate their antimicrobial activity. The synthesized compounds showed remarkable activity against Candida krusei and Candida parapsilosis, suggesting their potential as novel antimicrobial agents Mohsen et al., 2014.

Green Synthesis and Environmental Applications

  • Green Synthesis of Quinoxaline Sulfonamides with Antibacterial Activity : Alavi et al. (2017) investigated a green and efficient method for synthesizing various quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This study emphasizes the importance of developing environmentally friendly synthesis methods for antibacterial compounds Alavi et al., 2017.

Theoretical and Computational Studies

  • Antimalarial Sulfonamides as Potential COVID-19 Drugs : Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides, suggesting their potential as COVID-19 drugs through computational calculations and molecular docking studies. This research highlights the potential repurposing of existing drugs for emergent diseases Fahim & Ismael, 2021.

Properties

IUPAC Name

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-10-9-13-6-5-11-20(16(13)12-14)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXREGTWIVUHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.